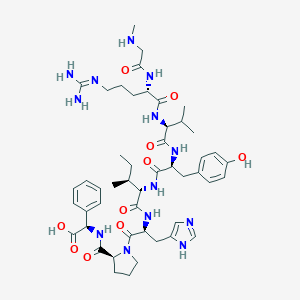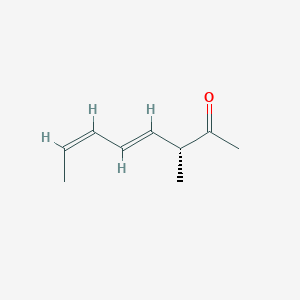
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one, also known as (R)-Carvone, is a naturally occurring organic compound found in essential oils of various plants. It is a chiral molecule with two enantiomers, (R)-Carvone and (S)-Carvone, which have different odors and flavors. (R)-Carvone has a minty aroma and is commonly used in the food and fragrance industries. In recent years, (R)-Carvone has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (R)-Carvone is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain perception by activating opioid receptors.
Biochemische Und Physiologische Effekte
(R)-Carvone has been shown to have various biochemical and physiological effects in animal and cell studies. It has been found to reduce inflammation, pain, and oxidative stress in animal models of inflammatory diseases. It has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, (R)-Carvone has been found to have a calming effect on the central nervous system, which may be beneficial for anxiety and stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (R)-Carvone is that it is a natural compound, which may have fewer side effects compared to synthetic drugs. It is also relatively easy to synthesize and purify. However, one limitation is that it may be difficult to obtain large quantities of (R)-Carvone from natural sources, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on (R)-Carvone. One area of interest is its potential use as a natural pesticide and insect repellent. Another area is its potential use as a food preservative and flavor enhancer. In addition, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various fields.
Synthesemethoden
(R)-Carvone can be synthesized from limonene, a terpene found in citrus oils. The synthesis involves the oxidation of limonene to carvone using various oxidizing agents such as chromic acid, potassium permanganate, or sodium hypochlorite. The resulting mixture contains both (R)-Carvone and (S)-Carvone, which can be separated using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
(R)-Carvone has been studied for its potential therapeutic applications in various fields. In the pharmaceutical industry, it has been investigated as an anti-inflammatory, analgesic, and antimicrobial agent. In the agricultural industry, it has been tested as a natural pesticide and insect repellent. In addition, (R)-Carvone has been studied for its potential use in food preservation and flavor enhancement.
Eigenschaften
CAS-Nummer |
116454-33-2 |
|---|---|
Produktname |
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h4-8H,1-3H3/b5-4-,7-6+/t8-/m1/s1 |
InChI-Schlüssel |
PNFIYBQOUPIIHJ-SOIHFEEHSA-N |
Isomerische SMILES |
C/C=C\C=C\[C@@H](C)C(=O)C |
SMILES |
CC=CC=CC(C)C(=O)C |
Kanonische SMILES |
CC=CC=CC(C)C(=O)C |
Synonyme |
4,6-Octadien-2-one, 3-methyl-, [R-(E,Z)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



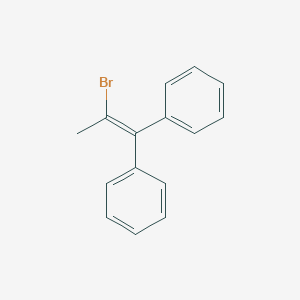
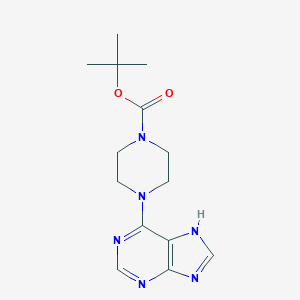
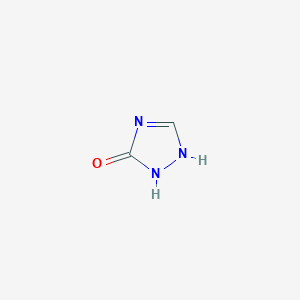
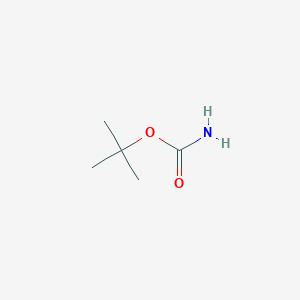
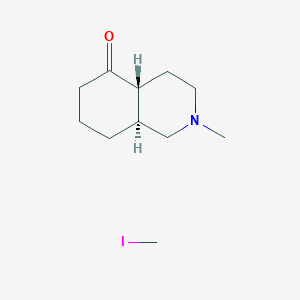
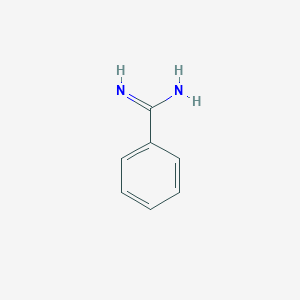

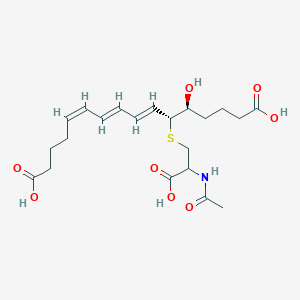
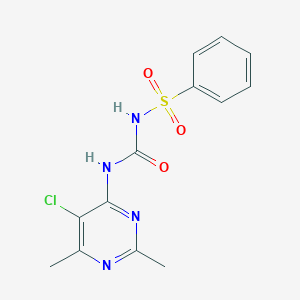
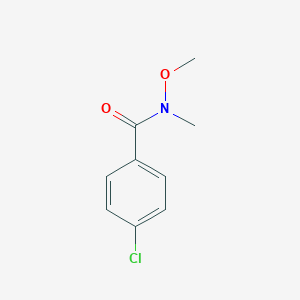
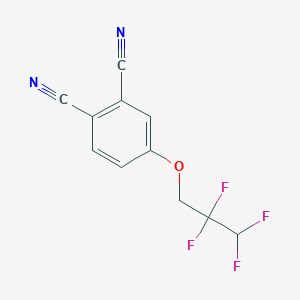
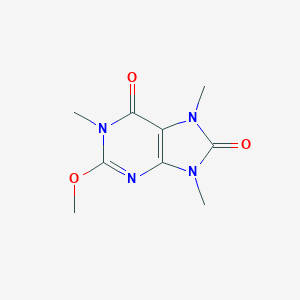
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
